molecular formula C9H12ClNO2 B13054564 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol

Cat. No.: B13054564
M. Wt: 201.65 g/mol
InChI Key: MGTSXNZQVVWGJU-SSDOTTSWSA-N
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Description

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol typically involves the reaction of 2-chlorophenol with an appropriate amino alcohol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chlorine atom may result in various substituted phenols.

Scientific Research Applications

Chemistry

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol serves as a chiral building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex organic molecules. The compound can participate in:

  • Oxidation : Hydroxyl groups can be converted to carbonyls using oxidizing agents.
  • Reduction : Amino groups can be reduced to amines using hydrogenation.
  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles under specific conditions.
Reaction TypeExample ReagentsExpected Products
OxidationPotassium permanganateKetones/Aldehydes
ReductionSodium borohydridePrimary/Secondary Amines
SubstitutionSodium thiolateThiophenol/Alkoxyphenol

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor or activator. Its interaction with biological macromolecules may lead to significant therapeutic effects.

Case Study : A study explored the compound's interaction with cysteine proteases, which are important targets for diseases such as Chagas disease. The findings indicated that derivatives of this compound could inhibit these proteases effectively, suggesting potential therapeutic applications in treating parasitic infections .

Medicine

The therapeutic potential of this compound is being evaluated in various contexts:

  • Neurodegenerative Disorders : Research indicates that compounds with similar structures may modulate pathways involved in diseases like Alzheimer's and Parkinson's .
  • Cancer Research : Inhibitors derived from this compound are being studied for their ability to induce apoptosis in cancer cells by targeting specific biochemical pathways .

Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in treating specific types of cancer and neurodegenerative disorders.

Industry

In industrial applications, this compound is utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its unique properties allow for the development of advanced materials that exhibit desired chemical behaviors.

Summary of Applications

The diverse applications of this compound highlight its significance across multiple scientific domains:

Application AreaKey Uses
ChemistryChiral building block for organic synthesis
BiologyEnzyme inhibition studies; potential therapeutic agent
MedicineTreatment for neurodegenerative diseases; cancer therapy
IndustryPrecursor for pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The chlorophenol moiety may also contribute to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol include other chlorophenols and amino alcohols. Examples include:

  • 2-Chlorophenol
  • 3-Amino-1-propanol
  • 4-Chlorophenol

Uniqueness

What sets this compound apart is the combination of functional groups in its structure, which imparts unique chemical and biological properties

Biological Activity

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol, also known as a sympathomimetic agent, has garnered attention due to its potential therapeutic applications and biological activities. This compound primarily acts on adrenergic receptors, influencing various physiological processes. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClN1O2C_9H_{12}ClN_1O_2. The presence of the amino and hydroxyl groups contributes to its pharmacological properties, particularly in modulating receptor activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Adrenergic Activity : The compound primarily acts as an agonist at alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. This property makes it relevant in treating hypotension .
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, potentially reducing oxidative stress in biological systems .

The primary mechanism involves the activation of adrenergic receptors, which triggers a cascade of intracellular events leading to physiological responses such as vasoconstriction. This action is critical in managing conditions associated with low blood pressure.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Adrenergic AgonismActs on alpha-1 receptors causing vasoconstriction
Antioxidant ActivityReduces oxidative stress
Neuroprotective EffectsPotential effects on neuronal health

Case Studies

  • Vasoconstrictive Effects : A study demonstrated that this compound effectively increased vascular resistance in animal models, suggesting its utility in clinical settings for managing hypotension .
  • Neuroprotective Potential : Research indicated that the compound may exhibit neuroprotective effects by modulating oxidative stress pathways in neuronal cells. This opens avenues for exploring its role in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that are crucial for understanding its therapeutic window and safety profile. Further studies are needed to elucidate these parameters fully.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

3-[(1R)-1-amino-3-hydroxypropyl]-2-chlorophenol

InChI

InChI=1S/C9H12ClNO2/c10-9-6(7(11)4-5-12)2-1-3-8(9)13/h1-3,7,12-13H,4-5,11H2/t7-/m1/s1

InChI Key

MGTSXNZQVVWGJU-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)Cl)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C(CCO)N

Origin of Product

United States

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